Lipophilicity Shift: 5-Amino Isomer is >100-fold More Lipophilic than 4-Aminoantipyrine
The calculated LogP (octanol-water partition coefficient) for 5-amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is 1.65, compared to –0.40 for the 4-amino positional isomer 4‑aminoantipyrine (4‑AAP) . This difference of 2.05 log units corresponds to an approximately 112‑fold greater distribution into the organic phase for the 5‑amino compound, indicating substantially enhanced lipophilicity that influences membrane permeability, metabolic stability, and formulation options.
| Evidence Dimension | Calculated LogP (ALogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1.65 |
| Comparator Or Baseline | 4-Aminoantipyrine (CAS 83-07-8): LogP = –0.40 |
| Quantified Difference | ΔLogP = 2.05 (≈112-fold higher partition) |
| Conditions | Computationally predicted partition coefficient; values sourced from Chemsrc database |
Why This Matters
For procurement decisions in drug discovery, the significant lipophilicity differential means that the target compound is better suited for hit-to-lead optimization requiring greater membrane permeability, while 4‑AAP is preferred for polar, aqueous‑compatible analytical applications such as phenol detection.
